molecular formula C8H18Cl2N2O2 B3187878 (4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride CAS No. 179689-00-0

(4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride

Cat. No.: B3187878
CAS No.: 179689-00-0
M. Wt: 245.14
InChI Key: VUNXJJHQHZDCTA-UHFFFAOYSA-N
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Description

(4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound features an amino group attached to the piperidine ring, along with an acetic acid methyl ester group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, which enhance the compound's solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with an appropriate acylating agent to introduce the acetic acid moiety.

  • Amination: The resulting piperidine derivative undergoes amination to introduce the amino group at the 4-position.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

  • Formation of Dihydrochloride: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

(4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate the role of piperidine derivatives in various biological processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid moiety, which can further interact with biological targets.

Comparison with Similar Compounds

(4-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride: is compared with other similar compounds, such as:

  • Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents and functional groups.

  • Acetic acid derivatives: These compounds contain the acetic acid moiety but lack the piperidine ring or amino group.

  • Amino acid derivatives: These compounds contain amino groups but differ in their core structure and functional groups.

The uniqueness of this compound lies in its combination of the piperidine ring, amino group, and acetic acid ester, which provides distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-7(9)3-5-10;;/h7H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXJJHQHZDCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179689-00-0
Record name Methyl (4-amino-1-piperidinyl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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